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Compound of Interest

2-azido-N-(4-
Compound Name: _
ethylphenyl)acetamide

Cat. No.: B1486407

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) for
the compound 2-azido-N-(4-ethylphenyl)acetamide. Due to the limited availability of
published spectral data for this specific molecule, this guide presents predicted data based on
the well-characterized analog, 2-azido-N-(4-methylphenyl)acetamide. The experimental
protocols provided are adapted from established methods for similar compounds and are
intended to serve as a practical reference for researchers.

Compound Information

Property Value

IUPAC Name 2-azido-N-(4-ethylphenyl)acetamide
Molecular Formula C10H12N4O[1]

Molecular Weight 204.23 g/mol [1]

CAS Number 1160748-31-1[1]

Chemical Structure

L#.Chemical structure of 2-azido-N-(4-

ethylphenyl)acetamide
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Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-azido-N-(4-

ethylphenyl)acetamide. These predictions are based on the reported data for 2-azido-N-(4-

methylphenyl)acetamide.[2][3][4]

'H NMR (Proton Nuclear Magnetic Resonance)

Solvent: DMSO-ds

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~10.10 S 1H NH (amide)
~7.50 d,J=84Hz 2H Ar-H (ortho to NH)
~7.15 d,J=84Hz 2H Ar-H (ortho to ethyl)
~4.10 s 2H CH:z (azidoacetyl)
~2.60 g,J=7.6 Hz 2H CHz2 (ethyl)
~1.20 t,J=7.6 Hz 3H CHs (ethyl)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: DMSO-ds
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Chemical Shift (6) ppm

Assignment

~166.0 C=0 (amide)
~139.0 Ar-C (para to NH)
~136.0 Ar-C (ipso, attached to NH)
~128.0 Ar-CH (ortho to ethyl)
~120.0 Ar-CH (ortho to NH)
~52.0 CH:2 (azidoacetyl)
~28.0 CHz (ethyl)
~16.0 CHs (ethyl)
IR (Infrared) Spectroscopy
Wavenumber (cm—?) Intensity Assignment
~3300 Strong, Broad N-H Stretch (amide)
~2970, ~2880 Medium C-H Stretch (aliphatic)
~2110 Strong, Sharp Ns Stretch (azide)
~1670 Strong, Sharp C=0 Stretch (amide 1)
~1540 Medium N-H Bend (amide 1)
~1510 Medium C=C Stretch (aromatic)
MS (Mass Spectrometry)
ml/z lon
204.10 [M]*
176.10 [M - N2J*
134.08 [M - N3 - COJ*
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Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of 2-azido-N-
(4-ethylphenyl)acetamide, adapted from procedures for similar compounds.[2][3][4][5]

Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

This two-step synthesis involves the initial acylation of 4-ethylaniline followed by nucleophilic
substitution with sodium azide.

Step 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide

Dissolve 4-ethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM)
or tetrahydrofuran (THF).

e Cool the solution to 0 °C in an ice bath.
o Add triethylamine (1.1 eq) to the solution as a base.

e Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous
stirring.

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, wash the reaction mixture with 1M HCI, saturated NaHCOs solution, and
brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to yield the crude product.

» Purify the crude 2-chloro-N-(4-ethylphenyl)acetamide by recrystallization from a suitable
solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-azido-N-(4-ethylphenyl)acetamide
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Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq) in a mixture of acetone and water
(e.g., 8:2 viv).

Add sodium azide (1.5 eq) to the solution.
Reflux the reaction mixture for 12-24 hours.
Monitor the reaction progress by TLC.

After completion, cool the mixture to room temperature and remove the acetone under
reduced pressure.

The aqueous residue will contain the precipitated product. Filter the solid, wash with cold
water, and dry under vacuum.

Further purify the product by recrystallization if necessary.

Spectral Data Acquisition

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz
spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-ds).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR)
spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum
is recorded in the range of 4000-400 cm™1.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an
electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Visualizations
Synthesis Workflow

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials Reaction Steps Products

. . Step 2: Azide Substitution }H—p| . .
»[ (Acetone/Water, Reflux) [2-a2|do-N-(4-ethy|phenyl)acetam|de]

; Step 1: Acylation — .
hl | Chl 2-chloro-N-(4-ethylphenyl
[C oroacetyl C Onde}_DQDCM, E3N, 0°C to RT) chloro-N-(4-ethylphenyl)acetamide

4-Ethylaniline

Click to download full resolution via product page

Caption: Synthetic pathway for 2-azido-N-(4-ethylphenyl)acetamide.

Spectral Analysis Workflow
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Caption: Workflow for the structural elucidation of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-azido-N-(4-
ethylphenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1486407#spectral-data-nmr-ir-ms-of-2-azido-n-4-
ethylphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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